molecular formula C18H23BrO2 B1212948 16alpha-Bromo-17beta-estradiol CAS No. 54982-79-5

16alpha-Bromo-17beta-estradiol

Cat. No.: B1212948
CAS No.: 54982-79-5
M. Wt: 351.3 g/mol
InChI Key: ICCJJRSEGGYXMX-ZXXIGWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-Bromo-17beta-estradiol is a halogenated derivative of the primary endogenous estrogen, 17β-estradiol. This compound is a crucial tool in biochemical and pharmacological research, primarily serving as a key intermediate and backbone for developing receptor-specific probes. Its core research value lies in its application for studying estrogen receptor (ER) binding and function. One of the most significant documented applications of this compound is its use in creating radiolabeled analogs for imaging estrogen receptor-positive tissues. Specifically, the radiopharmaceutical 16α-[77Br]bromoestradiol-17β has been successfully used at high specific activity to image carcinogen-induced mammary tumors in rats and, in preliminary clinical studies, to image breast tumors in patients . This demonstrates its potential in the development of diagnostic agents for locating and characterizing ER-positive cancers. Furthermore, research-grade this compound serves as a precursor for synthesizing dual-site inhibitors, such as EM-139, which are designed to block the formation of active estradiol by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD1) while also antagonizing the estrogen receptor, possessing no intrinsic estrogenic activity themselves . This makes it a valuable chemical scaffold in the design of novel anti-cancer therapeutics aimed at disrupting estrogen signaling pathways. The parent molecule, 17β-estradiol, exerts its effects by binding to nuclear estrogen receptors (ERα and ERβ) . The bromination at the 16-alpha position alters the molecule's properties, making it suitable for further chemical modifications—such as radiolabeling or attachment to alkylamide side chains—without complete loss of affinity for the estrogen receptor, thereby enabling its use in targeted research applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54982-79-5

Molecular Formula

C18H23BrO2

Molecular Weight

351.3 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-16-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23BrO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1

InChI Key

ICCJJRSEGGYXMX-ZXXIGWHRSA-N

SMILES

CC12CCC3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)Br)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O

Synonyms

16 alpha-(77Br)-bromoestradiol-17 beta
16 alpha-bromo-17 beta-estradiol
16 alpha-bromo-17 beta-estradiol, (16alpha,17alpha)-isomer
16 alpha-bromo-17 beta-estradiol, (16alpha,17beta)-isomer
16 alpha-bromo-17 beta-estradiol, (16beta,17beta)-isome

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Modifications

Precision Synthesis of 16alpha-Bromo-17beta-estradiol

The introduction of a bromine atom at the 16α-position of the estradiol (B170435) steroid nucleus with high stereoselectivity is a key challenge in the synthesis of this compound. Various methodologies have been developed to achieve this with high precision.

Another approach involves the use of 3-benzyloxy-16α-bromo-estra-1,3,5 (10)-triene-17-one as a key intermediate for synthesizing various 17β-estradiol derivatives. arabjchem.org Furthermore, microbial transformation processes using genera like Streptomyces can perform specific halogenations on steroid rings with high selectivity. nih.gov

Triflate intermediates have proven to be exceptionally useful in the stereospecific synthesis of halogenated estradiol derivatives. google.comuni-muenchen.de A key intermediate, the 16-beta-triflate of estradiol-3,17-beta-diacetate, serves as a versatile precursor for introducing halogens at the 16-position. google.com This triflate intermediate is relatively stable, can be readily purified by HPLC, and is not overly sensitive to water. google.com

The reaction of this triflate diacetate with a halide anion source is believed to proceed via an SN2-type mechanism, which results in a high degree of stereospecificity. google.com This allows for the rapid and stereospecific formation of either 16-alpha-halo-substituted-17-beta-estradiols or 16-beta-halo-substituted-17-beta-estradiols from the same intermediate. google.com For instance, reacting the triflate with a halide source before hydrolysis leads to the 16-beta-halo-substituted estradiol derivative. google.com Conversely, hydrolysis of the triflate diacetate to the 16-beta-triflate of 17-beta-estradiol, followed by reaction with a halide, can yield the 16-alpha-halo product. google.com This methodology offers a significant advantage over other methods, such as Finkelstein reactions, where epimerization can be problematic. google.com

Beyond the classical approaches, more advanced methods have been explored for the introduction of the 16α-bromine atom. One such method involves the use of N-bromoacetamide with 6-dehydroestradiol diacetate to prepare 6β-hydroxy-7α-bromoestradiol 3,17-diacetate. researchgate.net While not directly at the 16-position, this demonstrates the use of specific brominating agents to achieve stereoselective halogenation on the steroid core.

Another advanced strategy involves the bromination of a 16-unsaturated progesterone, followed by a series of reactions including acylation, to form a 21-acetoxy-17α-hydroxy-16α-methyl steroid, which is a different class of steroid but illustrates complex multi-step syntheses involving bromination. google.com The direct bromination of keto-steroids is known to be catalyzed by the presence of hydrogen bromide. google.com The reaction of 3β-acetoxy-5,16-pregnadien-20-one with hydrogen bromide can produce the 16α-bromo compound, demonstrating direct hydrobromination across a double bond. google.com Furthermore, deoxygenative halogenation techniques using reagents like a triphenylphosphine/1,2-dihaloethane system represent a modern approach for converting alcohols to halides, which could be adapted for steroid synthesis. acs.org

Utility of Triflate Intermediates in Halogenation

Radiochemical Synthesis of Brominated Estradiol Probes

The development of radiolabeled 16α-bromo-17β-estradiol has been crucial for its use as a probe in imaging and for mechanistic studies of estrogen receptor-rich tissues.

The gamma-emitting isotope Bromine-77 (B1219884) (⁷⁷Br) has been the most commonly used radioisotope for labeling 16α-bromo-17β-estradiol. researchgate.netnih.gov The synthesis of 16α-[⁷⁷Br]bromoestradiol-17β allows for its use as an imaging agent for estrogen receptor-positive breast tumors. osti.govsnmjournals.org Studies have shown that this radiotracer is taken up selectively by the uterus and is retained for extended periods, a process that is blocked by the co-administration of unlabeled estradiol, indicating receptor-mediated uptake. nih.govosti.gov

The positron-emitting isotope Bromine-76 (⁷⁶Br), with a half-life of 16.2 hours, has also been produced for potential use in positron emission tomography (PET). researchgate.net Its production can be achieved via the ⁷⁶Se(p, n)⁷⁶Br reaction using a low-energy proton accelerator. researchgate.net The use of different bromine isotopes allows for a range of applications, from single-photon emission computed tomography (SPECT) with ⁷⁷Br to PET imaging with ⁷⁶Br.

The synthesis of these radiolabeled compounds typically follows the methods described for the non-radiolabeled compound, with the key difference being the use of a radiobromine source, such as Na⁷⁷Br, in the bromination step. researchgate.netsnmjournals.org

Achieving high radiochemical yields and specific activity is paramount for the successful application of radiolabeled probes. The specific activity of a radiopharmaceutical, which is the amount of radioactivity per unit mass of the compound, is a critical factor determining its effectiveness for in vivo imaging. High specific activity ensures that a sufficient amount of radioactivity can be administered without causing pharmacological effects from the compound itself.

For 16α-[⁷⁷Br]bromoestradiol-17β, effective specific activities in the range of 900–1500 Ci/mmol have been reported. researchgate.net A related compound, 16α-[⁷⁷Br]bromo-11β-methoxyestradiol-17β, has been synthesized with specific activities of 770–1450 Ci/mmol. snmjournals.org

Optimization of the synthesis process is key to maximizing both the radiochemical yield and specific activity. This includes careful control of reaction conditions such as temperature, reaction time, and the concentration of precursors. For example, in the synthesis of [¹⁸F]FP-CIT, another radiotracer, optimization of the fluorination step by adjusting the amount of precursor, temperature, and reaction time led to a significant increase in radiochemical yield. nih.gov Similarly, for [⁶⁸Ga]Ga-PSMA-11, the method of precursor solution preparation and storage was found to significantly impact the reproducibility and magnitude of the radiochemical yield. mdpi.com The use of tracer-level ¹⁹F-reagents and LC-MS/MS analysis has been proposed as a high-throughput method to optimize radiosynthesis conditions without the need for radioactivity, an approach that could be applied to brominated probes as well. nih.gov The final purification step, typically HPLC, is also crucial for isolating the desired product with high radiochemical purity and removing any unreacted radioisotope or byproducts. researchgate.netsnmjournals.org

Data Tables

Table 1: Synthetic Methods for 16α-Bromo-17β-estradiol and Analogs

MethodPrecursorKey ReagentsProductKey FeaturesReference(s)
Stereoselective Bromination & ReductionEstrone (B1671321) enol diacetateNa⁷⁷Br, H₂O₂, Acetic Acid, LiAlH₄16α-[⁷⁷Br]Bromo-17β-estradiolTwo-step process, good for radiolabeling, requires HPLC purification. researchgate.netnih.gov
Triflate Intermediate HalogenationEstradiol-3,17-beta-diacetateTriflic anhydride, Halide source16α- or 16β-Halo-17β-estradiolHighly stereospecific via SN2 mechanism, versatile precursor. google.com
Direct Hydrobromination3β-acetoxy-5,16-pregnadien-20-oneHydrogen bromide16α-bromo-pregnenolone derivativeDirect addition across a double bond. google.com

Table 2: Radiochemical Synthesis Parameters for Brominated Estradiol Probes

RadiotracerRadioisotopePrecursorSpecific Activity (Ci/mmol)Radiochemical YieldReference(s)
16α-Bromoestradiol-17β⁷⁷BrEstrone enol diacetate900-1500~50% researchgate.net
16α-Bromo-11β-methoxyestradiol-17β⁷⁷Br3,17-diacetoxy-11β-methoxyestra-1,3,5(10),16-tetraene770-145082-90% (bromoketone step) snmjournals.org

Incorporation of Radiobromine Isotopes (e.g., 77Br, 76Br) for Imaging and Mechanistic Studies

Synthesis of Structurally Modified Derivatives for Functional Studies

The strategic modification of the 16α-bromo-17β-estradiol scaffold has been a key approach for developing compounds with tailored biological activities, particularly as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD). These modifications aim to enhance inhibitory potency while modulating estrogenic effects.

16alpha-(Bromoalkylamide) and Related Conjugates

The synthesis of 16α-(bromoalkylamide) derivatives of estradiol has been pursued to create potent inhibitors of 17β-HSD type 1. nih.gov A common synthetic strategy begins with commercially available estrone. nih.gov This process involves creating a key intermediate aldehyde from estrone, which then serves as a foundation for building the bromoalkylamide side chain. nih.gov

One approach involves two distinct pathways that share the same key aldehyde intermediate but differ in the sequence of bromination and amide formation. researchgate.net In addition to the bromoalkylamide derivatives, related 16α-(bromoalkyl) and 16α-(bromoalkynyl) derivatives of estradiol have also been synthesized as comparative models. nih.gov

Research into the structure-activity relationship of these compounds has yielded several key insights:

The length of the 16α-side chain is a critical determinant of inhibitory activity. nih.gov

A primary bromide generally results in greater inhibition of 17β-HSD activity compared to a secondary bromide. nih.gov

Shorter side chains tend to increase the inhibitory potency. nih.govnih.gov For instance, the most significant inhibitory effects were noted with side chains of three or four carbons in length. nih.gov

One notable compound from this series is N-butyl, N-methyl, 9-[3',17'β-(dihydroxy)-1',3',5'(10')-estratrien-16'α-yl]-7-bromononamide. This derivative was identified as a promising dual-action agent that moderately inhibits 17β-HSD type 1 and exhibits antiestrogenic activity in the ZR-75-1 breast cancer cell line without showing estrogenic effects. nih.gov

Table 1: Examples of Synthesized 16α-Substituted Estradiol Derivatives

Compound Type Specific Derivative Example Starting Material Key Intermediate
16α-(Bromoalkylamide) N-butyl, N-methyl, 9-[3',17'β-(dihydroxy)-1',3',5'(10')-estratrien-16'α-yl]-7-bromononamide nih.gov Estrone nih.gov Aldehyde derivative of estrone nih.gov
16α-(Bromoalkyl) 16α-(bromopropyl)-E2 nih.gov Estrone nih.gov Not specified

Methoxy-Substituted Analogues (e.g., 16alpha-Bromo-11beta-methoxyestradiol)

The introduction of a methoxy (B1213986) group at the 11β-position of the estradiol core has been explored to create analogues with improved properties for applications such as radioimaging. The synthesis of 16α-bromo-11β-methoxyestradiol has been documented, particularly for its use as a gamma-emitting imaging agent for estrogen receptors. capes.gov.brosti.gov

The development of these analogues, such as 11β-methoxy-βFES (a fluorinated estradiol), has been part of an effort to create imaging agents with improved uptake characteristics. researchgate.net For instance, the presence of an 11β-methoxy group has been shown to improve the estrogen receptor-mediated uptake in target tissues. researchgate.net The synthesis of radio-labeled versions, such as 16α-[⁷⁷Br]bromo-11β-methoxyestradiol-17β, highlights the utility of this structural modification in developing diagnostic tools. capes.gov.brosti.gov

Analytical Verification of Synthesized Compounds (e.g., NMR spectroscopy, mass spectrometry)

The structural integrity and purity of synthesized compounds like 16α-bromo-17β-estradiol and its derivatives are confirmed using a suite of analytical techniques. mdpi.com High-performance liquid chromatography (HPLC) is often employed for separation and purification. mdpi.comresearchgate.net Following separation, spectroscopic methods are crucial for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for elucidating the detailed molecular structure. vulcanchem.com For estradiol derivatives, ¹H-NMR spectra provide information on the chemical environment of each proton, allowing for the confirmation of substitutions and the stereochemistry of the steroid backbone. researchgate.net For instance, the chemical shift of the proton at C17 is influenced by the nature of the substituent at C16. researchgate.net ¹³C-NMR data further complements this by providing information on the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. google.com For brominated compounds like 16α-bromo-17β-estradiol, MS analysis reveals a characteristic isotopic pattern due to the presence of the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br. vulcanchem.com This pattern serves as a clear indicator of the successful incorporation of bromine into the estradiol structure. vulcanchem.com Mass spectrometry is often coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) for enhanced sensitivity and specificity, allowing for the analysis of complex mixtures and the quantification of specific compounds. mdpi.comresearchgate.netgoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. vulcanchem.com For 16α-bromo-17β-estradiol, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) groups and the aromatic ring. vulcanchem.com

Table 2: Key Analytical Techniques for Compound Verification

Analytical Technique Information Provided Specific Application for 16α-Bromo-17β-estradiol
NMR Spectroscopy Detailed molecular structure, stereochemistry Confirms bromine substitution at 16α position and steroid backbone integrity. researchgate.netvulcanchem.com
Mass Spectrometry Molecular weight, elemental composition Shows characteristic bromine isotopic pattern (⁷⁹Br/⁸¹Br), confirming bromination. vulcanchem.com
Infrared Spectroscopy Presence of functional groups Identifies hydroxyl and aromatic groups. vulcanchem.com

| HPLC | Separation and purification | Isolates the desired compound from reaction mixtures. mdpi.comresearchgate.net |

Table 3: List of Compounds

Compound Name
This compound
Estrone
N-butyl, N-methyl, 9-[3',17'β-(dihydroxy)-1',3',5'(10')-estratrien-16'α-yl]-7-bromononamide
16α-(bromopropyl)-E2
16α-(bromobutyl)-E2
16alpha-Bromo-11beta-methoxyestradiol
11β-methoxy-βFES

Mechanistic Dissection of 16alpha Bromo 17beta Estradiol at the Molecular and Cellular Level

Comprehensive Analysis of Estrogen Receptor (ER) Binding Dynamics

Quantitative Assessment of Binding Affinity and Dissociation Constants (Kd) for ERα and ERβ Subtypes

16alpha-Bromo-17beta-estradiol has demonstrated a notable binding affinity for estrogen receptors (ERs), a key factor in its biological activity. Studies have quantified this interaction, revealing differences in its affinity for the two primary estrogen receptor subtypes, ERα and ERβ.

Research indicates that this compound exhibits a higher affinity for ERα compared to ERβ. One study reported a 7-fold greater affinity of the compound for ERα. oup.com This preferential binding is consistent with findings for similar halogenated estrogens, such as 16α-iodo-17β-estradiol, which also shows a higher affinity for ERα. oup.comnih.gov

The dissociation constant (Kd) is a measure of the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium, with a lower Kd value indicating a higher binding affinity. While specific Kd values for this compound are not consistently reported across all studies, related compounds provide insight. For instance, saturation ligand-binding analysis using 16α-[125I]-iodo-17β-estradiol revealed a Kd of 0.1 nM for human ERα and 0.4 nM for rat ERβ, indicating a 4-fold higher affinity for ERα. nih.gov Another study using [3H]-17β-estradiol found Kd values of 0.05 nM for ERα and 0.09 nM for ERβ. oup.com Although these values are for different radioligands, they consistently demonstrate a higher affinity of the receptor for ERα.

Table 1: Comparative Binding Affinities and Dissociation Constants for Estrogen Receptor Subtypes

Compound ER Subtype Relative Binding Affinity (RBA) Dissociation Constant (Kd) (nM) Reference
This compound ERα ~7-fold higher than ERβ Not specified oup.com
16alpha-Iodo-17beta-estradiol ERα Higher than ERβ 0.1 nih.gov
16alpha-Iodo-17beta-estradiol ERβ Lower than ERα 0.4 nih.gov
17beta-Estradiol ERα - 0.05 oup.com
17beta-Estradiol ERβ - 0.09 oup.com

Competitive Ligand Binding Profiling against Endogenous and Synthetic Estrogens

Competitive binding assays are crucial for understanding the relative affinity of a ligand for a receptor in the presence of other compounds. In the context of this compound, these assays have been used to compare its binding to estrogen receptors against the endogenous estrogen, 17β-estradiol, and other synthetic estrogens.

Studies have shown that this compound can effectively compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor. nih.gov This competitive binding indicates that it interacts with the same binding site on the receptor as the natural hormone. The relative binding affinity (RBA) of 16alpha-bromoestradiol has been reported to be greater than that of estradiol itself. mdpi.com

In competitive binding assays against [3H]estradiol, various halogenated estrogen analogs have been tested. researchgate.net These studies help to build a profile of how modifications to the estradiol structure, such as the introduction of a bromine atom at the 16α position, affect receptor affinity relative to the parent hormone and other synthetic ligands. The ability of unlabeled estradiol to block the uptake of radiolabeled this compound in target tissues further confirms their competition for the same receptor. nih.govosti.gov

Table 2: Competitive Binding Profile of Estrogen Receptor Ligands

Compound Competitor Receptor Source Outcome Reference
16alpha-[77Br]Bromo-17beta-estradiol Unlabeled Estradiol Rat Uterus Uterine uptake blocked nih.govosti.gov
Halogenated Estrogen Analogs [3H]Estradiol Rat or Lamb Uterine Cytosol High-affinity binding demonstrated researchgate.net
16alpha-Bromoestradiol Estradiol Estrogen Receptor Higher relative binding affinity mdpi.com

Stereochemical Specificity in Receptor Recognition

The stereochemistry of a ligand plays a pivotal role in its interaction with a receptor, and this is particularly true for the binding of steroids to the estrogen receptor. The specific three-dimensional arrangement of atoms in this compound is critical for its high-affinity binding.

Research has demonstrated that the estrogen receptor exhibits a high degree of stereospecificity. The binding of estradiol itself is stereospecific, and this extends to its analogs. oup.com Studies comparing the 16α and 16β epimers of bromoestradiol have shown that the 16α configuration is favored for receptor binding. For instance, the 16α epimer of a related compound, 16-fluoroestradiol, was found to bind to the estrogen receptor twice as well as the 16β isomer. mdpi.com This highlights the importance of the orientation of the substituent at the C16 position for optimal interaction with the receptor's binding pocket. The A-ring 3-phenol group of estradiol is thought to hydrogen bond to Glu353 in helix-3 of the receptor, while the 17β-hydroxyl group hydrogen bonds to His524 in helix-11, and the precise geometry of the rest of the molecule, including the C16 position, influences the stability of this interaction. researchgate.net

Modulation of Receptor Conformation and Dimerization

Upon ligand binding, the estrogen receptor undergoes significant conformational changes that are essential for its subsequent functions, including dimerization and interaction with co-regulatory proteins and DNA. imrpress.comnih.gov The binding of an agonist, such as 17β-estradiol, induces a specific conformational state that facilitates the formation of a stable and transcriptionally active receptor dimer. imrpress.com

While direct studies on the specific conformational changes induced by this compound are limited, its action as an estrogenic agent suggests that it promotes an active conformation of the estrogen receptor. As an analog of estradiol that binds with high affinity, it is expected to induce a similar cascade of events. mdpi.comresearchgate.net Estrogen receptors exist as dimers even in the absence of a ligand, but ligand binding stabilizes the dimer and reorients key structural elements, such as helix 12 in the ligand-binding domain, to create a surface for coactivator binding. imrpress.comnih.govwikipedia.org The formation of ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers can occur, and the specific ligand bound can influence the preference for these pairings and their subsequent transcriptional activity. wikipedia.orgnih.gov Given that this compound is a high-affinity ligand, it is presumed to effectively induce these conformational changes and promote the formation of functional receptor dimers. nih.govosti.gov

Enzymatic Interactions and Inhibitory Mechanisms

Inhibition of 17beta-Hydroxysteroid Dehydrogenase Type 1 (17beta-HSD1) Activity

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a key enzyme in the biosynthesis of active estrogens, catalyzing the conversion of the weak estrogen, estrone (B1671321) (E1), to the highly potent 17β-estradiol (E2). bioscientifica.complos.org As such, inhibitors of this enzyme are of significant interest for therapeutic applications in estrogen-dependent diseases. plos.orgnih.govresearchgate.net

Derivatives of estradiol, including those with substitutions at the 16α position, have been investigated as inhibitors of 17β-HSD1. benthamopen.com Specifically, 16α-substituted estradiol derivatives have been shown to be potent inhibitors of this enzyme. bioscientifica.com For example, 16α-bromopropyl and 16α-iodopropyl substituted E2 derivatives are potent inhibitors, with IC50 values of 460 nM and 420 nM, respectively, in assays using partially purified 17β-HSD1 from human placenta. bioscientifica.com

The mechanism of inhibition often involves the steroid derivative acting as a substrate analog, binding to the active site of the enzyme and preventing the binding and conversion of the natural substrate, estrone. bioscientifica.comnih.gov The development of these inhibitors aims to reduce the local production of potent estrogens in target tissues. benthamopen.comdoi.org

Table 3: Inhibitory Activity of 16α-Substituted Estradiol Derivatives on 17β-HSD1

Inhibitor Enzyme Source IC50 (nM) Reference
16α-Bromopropyl-E2 Partially purified human placental 17β-HSD1 460 bioscientifica.com
16α-Iodopropyl-E2 Partially purified human placental 17β-HSD1 420 bioscientifica.com
16β-diastereomer of a C16 substituted E1 derivative Cell-free assay 194 doi.org

Elucidation of Covalent Binding and Irreversible Inhibition

This compound has been identified as a potent inhibitor of enzymes involved in estrogen metabolism. Specifically, it demonstrates irreversible inhibition, a mechanism characterized by the formation of a stable, covalent bond between the inhibitor and the target enzyme. This type of inhibition is distinct from reversible inhibition, where the inhibitor can readily dissociate from the enzyme.

The primary target for the irreversible inhibitory action of bromoestradiol derivatives is 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). researchgate.netdoi.orgresearchgate.net This enzyme plays a critical role in the biosynthesis of the potent estrogen, 17beta-estradiol (E2), from the less active estrone (E1). doi.orgoup.com By inactivating 17β-HSD1, these compounds effectively block the production of E2, which is a key factor in the progression of estrogen-dependent diseases like breast cancer. doi.orgnih.gov

The mechanism of irreversible inhibition involves the alkylation of a specific amino acid residue within the active site of the enzyme. Studies have shown that the bromoalkyl side chain of these inhibitors forms a covalent bond with a histidine residue (His221) in the catalytic site of 17β-HSD1. researchgate.net This covalent modification permanently inactivates the enzyme, preventing it from binding to its natural substrate. The formation of this bond is a dynamic process that is favored by specific molecular interactions within the enzyme's active site. researchgate.net

Another enzyme targeted by bromoestrogen derivatives is estrogen 2-hydroxylase. caymanchem.com This enzyme is part of the cytochrome P450 family and is involved in the metabolic breakdown of estrogens. inchem.orgwikipedia.org For instance, 2-bromo-17β-estradiol has been shown to inhibit estrogen 2-hydroxylase in rat liver microsomes. caymanchem.com This inhibition disrupts the normal metabolic pathway of estradiol.

The concept of covalent binding is not limited to synthetic inhibitors. A natural metabolite of estradiol, 16alpha-hydroxyestrone, has been shown to bind covalently to the estrogen receptor (ER), suggesting that covalent modification of key proteins is a mechanism that can occur endogenously and may play a role in the pathology of estrogen-related diseases. nih.govoup.com

Structure-Activity Relationship Studies for Enzyme Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective inhibitors. For this compound and its analogs, SAR studies have provided valuable insights into the features necessary for effective and selective inhibition of steroidogenic enzymes.

The position and nature of the substituent on the estradiol scaffold are critical determinants of inhibitory activity and selectivity. For instance, the introduction of a bromoalkyl side chain at specific positions can confer potent inhibitory properties against 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov

Key findings from SAR studies include:

Side Chain Length: The length of the bromoalkyl side chain at position 16 of the estradiol core significantly impacts the inhibitory effect on 17β-HSD type 1. The most potent inhibition is observed with side chains of 3 or 4 carbons in length. nih.gov

Stereochemistry at C16: The orientation of the side chain (alpha or beta) at the 16th position also influences activity. While both 16alpha and 16beta isomers can be effective, some derivatives show differences in stability and potency. For example, 16beta-(bromopropyl)-estradiol was found to be unstable, undergoing cyclization and losing its effect on 17β-HSD. nih.gov Consequently, derivatives like 16alpha-(bromopropyl)-E2 and 16alpha-(bromobutyl)-E2 were identified as superior inhibitors. nih.gov

Position of Halogen: Introducing a halogen, such as bromine, at the C2 or C4 position of the estrane (B1239764) structure can enhance selectivity for certain cancer cell lines. researchgate.net

Modifications at C3: The addition of a 2-bromoethyl group at the C3 position of the estradiol nucleus has been shown to be a key feature for selectively and irreversibly inactivating 17β-HSD1 while eliminating undesirable estrogenic activity. doi.orgresearchgate.net

Substituents at C16 and C17: Derivatives with modifications at the C-16 and C-17 positions have demonstrated a competitive irreversible binding mechanism towards steroid sulfatase (STS), another important enzyme in estrogen biosynthesis. researchgate.net

These studies highlight the importance of the precise placement and chemical nature of substituents on the steroidal backbone for achieving high-affinity and selective enzyme inhibition.

Interactions with Other Steroidogenic Enzymes or Metabolizing Systems

The primary enzymes involved in estradiol metabolism are part of the cytochrome P450 (CYP) superfamily. wikipedia.orgu-szeged.huiupac.org These enzymes catalyze various hydroxylation reactions of estradiol, primarily at the 2-, 4-, and 16alpha-positions. inchem.orgwikipedia.orgnih.gov

Cytochrome P450 Enzymes:

CYP1A1, CYP1A2, CYP1B1, and CYP3A4 are the main human CYP isoforms responsible for the hydroxylation of 17beta-estradiol. nih.gov

CYP1A2 shows the highest activity for 2-hydroxylation and also contributes significantly to 16alpha-hydroxylation. nih.gov In the liver, CYP1A2 is a key enzyme in converting 17β-estradiol to its metabolites. plos.org

CYP1B1 has the highest activity for 4-hydroxylation. nih.gov

CYP3A4 is involved in 2-, 4-, and 16alpha-hydroxylation. nih.gov

The expression and activity of these CYP enzymes can be tissue-specific, which may lead to different metabolic profiles in hepatic versus extrahepatic tissues. iupac.orgnih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): Besides the well-studied inhibition of 17β-HSD1, bromoestradiol derivatives may interact with other isoforms of this enzyme family. For example, some inhibitors have been designed and tested for selectivity over other types, such as 17β-HSD2. doi.org

Steroid Sulfatase (STS): This enzyme is responsible for converting inactive estrogen sulfates into their active forms. oup.com Some estradiol derivatives have been shown to be potent inhibitors of STS, which represents another avenue for controlling estrogen levels in target tissues. researchgate.net

The interaction of these compounds with multiple enzymes underscores the complexity of their mechanism of action. A single compound can have a multi-targeted effect, inhibiting several key points in the estrogen biosynthesis and metabolism pathways. researchgate.net This can be advantageous for therapeutic applications but also requires careful evaluation to understand the full spectrum of their biological effects.

Intracellular Signaling Cascades and Gene Regulation

Investigation of Non-Genomic or Non-ER Mediated Pathways

In addition to the classical genomic pathway that involves nuclear receptors and gene transcription, estrogens can also elicit rapid cellular responses through non-genomic or non-ER mediated pathways. inchem.orgimrpress.comphysiology.org These effects are typically initiated at the cell membrane and involve the activation of various intracellular signaling cascades. frontiersin.org

While much of the research on non-genomic signaling has focused on 17beta-estradiol, it is plausible that this compound and its analogs could also engage these pathways.

Membrane Estrogen Receptors (mERs): A portion of ERα and ERβ can be localized to the plasma membrane, where they can initiate rapid signaling events. frontiersin.org Additionally, other membrane-associated receptors, such as G protein-coupled estrogen receptor (GPER/GPR30) and ER-X, have been identified that can mediate non-genomic estrogen actions. wikipedia.orgnih.govresearchgate.net 17alpha-estradiol, a stereoisomer of E2, shows a higher affinity for ER-X, highlighting the potential for different estrogenic compounds to selectively activate these alternative receptors. nih.govwikipedia.org

Activation of Kinase Cascades: A hallmark of non-genomic estrogen signaling is the rapid activation of protein kinase cascades. frontiersin.org

MAPK/ERK Pathway: Estradiol can rapidly activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway in various cell types. imrpress.comfrontiersin.org This activation can be mediated by both classical ERs at the membrane and other mERs. imrpress.comnih.gov For example, an ERα-selective ligand, 16α-iodo-17β-estradiol, has been shown to influence ERK activation. imrpress.com

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another major target of non-genomic estrogen action. wikipedia.orgnih.gov This pathway is crucial for cell survival and proliferation.

Protein Kinase A (PKA) and Protein Kinase C (PKC): Estradiol can also stimulate the cAMP/PKA and PKC signaling pathways. imrpress.comfrontiersin.orgmdpi.com

These non-genomic pathways can cross-talk with the genomic pathway, for instance, by phosphorylating and modulating the activity of nuclear ERs and other transcription factors. wikipedia.orgfrontiersin.org The ability of this compound to interact with these rapid signaling pathways remains an area for further investigation.

Preclinical Research Applications and Biological Evaluation

Application as an Estrogen Receptor Probe in Cell Culture Systems

16alpha-Bromo-17beta-estradiol has been instrumental in elucidating the mechanisms of estrogen action at the cellular level. Its utility as a probe stems from its ability to interact with estrogen receptors (ERs), initiating downstream biological effects that can be quantified in various in vitro models.

The estrogenic and anti-estrogenic potential of this compound and its derivatives is commonly evaluated using established cell-based assays. These assays typically utilize estrogen-responsive cell lines, such as the human breast cancer cell lines MCF-7 and T47D, which endogenously express ERs. inchem.orgfrontiersin.org

One of the primary methods to determine estrogenic activity is the cell proliferation assay . In this assay, the ability of a compound to stimulate the growth of ER-positive cells is measured. For instance, the proliferative effects of various estrogenic compounds on MCF-7 cells have been extensively studied. inchem.orgebi.ac.uk While potent estrogens induce a dose-dependent increase in cell number, anti-estrogenic compounds can inhibit this proliferation, both in the absence and presence of estradiol (B170435). frontiersin.orgebi.ac.uk

Another key in vitro method is the competitive ligand-binding assay . This assay quantifies the affinity of a test compound for the ER by measuring its ability to displace a radiolabeled estrogen, such as [3H]estradiol, from the receptor. nih.govoup.com The relative binding affinity (RBA) of this compound for ERα has been shown to be significantly higher than for ERβ, indicating a degree of subtype selectivity. oup.com The RBA of a compound is a crucial parameter, as it often correlates with its biological potency. However, it's important to note that RBA values can vary between studies due to differences in experimental conditions, such as the source of the ER and the specific assay methodology used.

Reporter gene assays are also widely employed to assess estrogenic activity. jacvam.go.jpwur.nl These assays utilize cells that have been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). wur.nl When an estrogenic compound binds to the ER, the receptor-ligand complex binds to the ERE, driving the expression of the reporter gene. The resulting signal, such as light emission from luciferase, provides a quantitative measure of the compound's estrogenic potency. wur.nl These assays can also be adapted to measure anti-estrogenic activity by assessing a compound's ability to inhibit the reporter gene expression induced by a known estrogen like 17β-estradiol. jacvam.go.jpwur.nl

The following table summarizes the relative binding affinities of this compound and related compounds for estrogen receptors as determined by in vitro assays.

CompoundReceptor SubtypeRelative Binding Affinity (RBA)Reference
17β-EstradiolERα100 oup.com
17β-EstradiolERβ100 oup.com
This compound ERα~7-fold higher than for ERβ oup.com
Diethylstilbestrol (DES)ERαEqual to ERβ oup.com
Diethylstilbestrol (DES)ERβEqual to ERα oup.com

Beyond assessing potency, this compound is used to characterize the specific cellular responses mediated by estrogen receptors. Upon binding to its ligand, the ER undergoes a conformational change and can initiate a cascade of molecular events, including the regulation of gene expression and the activation of signaling pathways.

Treatment of ER-positive cells with estrogenic compounds, including derivatives of 17β-estradiol, can lead to the upregulation or downregulation of specific genes. d-nb.info For example, the expression of genes like pS2 is induced by estrogens, while the expression of others, such as TGFβ3, can be repressed. frontiersin.org The modulation of these genes can be quantified using techniques like quantitative real-time PCR (qRT-PCR). plos.org

Furthermore, estrogens can trigger rapid, non-genomic signaling events. For instance, treatment of cultured rat Sertoli cells with 17β-estradiol has been shown to induce the translocation of both ERα and ERβ to the plasma membrane and lead to the phosphorylation of MAPK3/1. nih.gov This activation of signaling cascades can be investigated using techniques like Western blotting to detect the phosphorylated (activated) forms of signaling proteins. plos.orgnih.gov Studies have shown that estradiol can stimulate the mammalian target of rapamycin (B549165) (mTOR)-mediated protein synthesis and the reorganization of the actin cytoskeleton in hippocampal neurons. scienceopen.com These effects can be dissected using specific inhibitors of signaling pathways to understand the underlying molecular mechanisms. scienceopen.com For example, the use of MEK1/2 inhibitors has demonstrated the involvement of the ERK1/2 signaling pathway in the E2-increased expression of certain proteins. d-nb.info

The following table outlines some of the key receptor-mediated responses observed in cultured cells upon treatment with estrogenic compounds.

Cell TypeEstrogenic CompoundObserved ResponseMethodologyReference
MCF-717β-EstradiolUpregulation of HBO1 gene expressionReal-time PCR, Western Blot d-nb.info
T47D17β-EstradiolUpregulation of HBO1 gene expressionReal-time PCR, Western Blot d-nb.info
Rat Sertoli Cells17β-EstradiolTranslocation of ERα and ERβ to plasma membrane, MAPK3/1 phosphorylationImmunofluorescence, Western Blot nih.gov
HUVECs17β-EstradiolIncreased Notch1 processingWestern Blot plos.org
Hippocampal NeuronsEstradiolStimulation of mTOR-mediated protein synthesis and actin polymerizationWestern Blot, Pharmacological Inhibitors scienceopen.com

In Vitro Assays for Assessing Estrogenic and Anti-Estrogenic Potency

Development of Radiopharmaceutical Tracers for Preclinical Imaging

The unique properties of this compound have positioned it as a valuable compound in the development of radiopharmaceutical tracers for the preclinical imaging of estrogen receptors (ERs). These tracers are instrumental in visualizing and quantifying ER expression in vivo, providing critical insights into the receptor's role in both normal physiology and disease states, particularly in cancers such as breast cancer.

Early research into PET tracers for estrogen receptor imaging explored the use of bromine-labeled steroids. snmjournals.org Specifically, 16alpha-[77Br]bromoestradiol-17beta emerged as a promising candidate. snmjournals.org The design of such tracers hinges on the principle of labeling a high-affinity ligand for the estrogen receptor with a positron-emitting radionuclide. The resulting radiotracer, when administered, binds to ERs in target tissues, allowing for their visualization and quantification using PET imaging.

The validation of these tracers involves several key steps. Initial in vitro studies assess the binding affinity and selectivity of the compound for the estrogen receptor. For instance, 16alpha-bromoestradiol was found to bind to the estrogen receptor with a higher affinity than estradiol itself. mdpi.com Subsequent biodistribution studies in animal models, often immature female rats, are conducted to evaluate the in vivo uptake and selectivity of the radiotracer. nih.gov In these studies, high uptake in estrogen-rich tissues like the uterus, with low uptake in non-target tissues, is a key indicator of successful tracer design. mdpi.comnih.gov For example, studies with 16alpha-[77Br]bromoestradiol-17beta demonstrated selective and high uptake in the uterus of immature rats. nih.gov This uptake could be blocked by co-administration of unlabeled estradiol, confirming that the uptake was mediated by the estrogen receptor. nih.gov

Furthermore, the tracer's efficacy is tested in animal models of disease, such as rats with chemically induced mammary tumors that are known to express estrogen receptors. nih.govnih.gov Successful validation in these models, showing high tumor-to-blood ratios, suggests the potential utility of the tracer for imaging ER-positive tumors in a clinical setting. nih.gov While 16alpha-[77Br]bromoestradiol showed promise in animal models, its translation to human studies for imaging breast tumors was hampered by the high energy of the bromine-77 (B1219884) emission. nih.govescholarship.org This led to further research and the development of other radiotracers, most notably 16α-[18F]fluoroestradiol (FES), which has become the most widely studied and successful ER imaging radiopharmaceutical for PET. snmjournals.orgnih.gov

Table 4.3.1: Preclinical Validation Data for Estrogen Receptor PET Tracers
TracerAnimal ModelTarget TissueKey FindingReference
16alpha-[77Br]bromoestradiol-17betaImmature/Mature Female RatsUterusUterus-to-blood ratio of 13; uptake depressed by co-administration of unlabeled estradiol. nih.gov
16alpha-[77Br]bromoestradiol-17betaRats with DMBA-induced AdenocarcinomasMammary TumorTumor-to-blood ratio of 6.3; uptake depressed by co-administration of unlabeled estradiol. nih.gov
16alpha-[77Br]bromoestradiolImmature Female RatsUterusEfficient and selective uptake, similar to [3H]estradiol. nih.gov
16alpha-[77Br]bromo-11beta-methoxyestradiolImmature Female RatsUterusHigher uptake and much longer target tissue retention compared to 16alpha-[77Br]bromoestradiol. mdpi.com
16α-[18F]fluoroestradiol (FES)Immature RatsUterusHighly selective uptake with a uterus-to-blood ratio of 39. snmjournals.org

Parallel to the development of PET tracers, this compound has been instrumental in the creation of gamma-emitting tracers for preclinical scintigraphy, a nuclear medicine imaging technique. The synthesis of 16alpha-[77Br]bromoestradiol-17beta provided a high specific-activity, gamma-emitting tracer that demonstrated significant potential for imaging estrogen receptor-rich tissues. nih.goviaea.org

The development process for these scintigraphic agents follows a similar path to that of PET tracers, focusing on receptor-mediated uptake in target organs. iaea.org Biodistribution studies in rats showed that 16alpha-[77Br]bromoestradiol-17beta accumulates selectively in the uterus. nih.gov This uptake was shown to be mediated by the estrogen receptor, as co-administration of unlabeled estradiol resulted in a significant reduction in uterine radioactivity. nih.gov

Furthermore, in preclinical models of breast cancer, specifically in rats with DMBA (7,12-dimethylbenz(a)anthracene)-induced mammary adenocarcinomas, 16alpha-[77Br]bromoestradiol-17beta exhibited notable tumor-to-blood ratios, indicating its potential for visualizing estrogen receptor-positive tumors. nih.gov The successful demonstration of selective uptake in both normal and cancerous estrogen target tissues in these preclinical studies suggested that this gamma-emitting tracer could be a viable tool for imaging human breast tumors containing estrogen receptors. nih.gov However, despite the promising preclinical data, the high emission energy of the bromine-77 isotope presented challenges for in vivo imaging in humans with 2D gamma cameras, leading to high background signals and obscured tumor visualization. nih.gov

Table 4.3.2: Biodistribution of 16alpha-[77Br]bromoestradiol-17beta in Rats
TissueUptake Ratio (Tissue-to-Blood)ObservationReference
Uterus13Selective uptake mediated by estrogen receptors. nih.gov
DMBA-induced Mammary Tumor6.3Significant uptake in estrogen receptor-positive tumors. nih.gov
Non-target Tissues0.6 - 2Low background uptake. nih.gov

Comparative studies are crucial for evaluating the performance of new imaging agents against existing ones. This compound, particularly its radiolabeled forms, has been compared with other estrogen receptor imaging agents to determine its relative efficacy.

An early in vivo comparison was made between 16alpha-[77Br]bromoestradiol-17beta and 16alpha-[125I]iodoestradiol-17beta. snmjournals.org This study provided valuable insights into how different radiolabels affect the biodistribution and imaging characteristics of the estradiol scaffold. Research also led to the development of analogs designed to improve imaging properties. For instance, 16alpha-[77Br]bromo-11beta-methoxyestradiol-17beta was synthesized and shown to have higher uptake and longer retention in target organs compared to the non-methoxylated parent compound. mdpi.comnih.gov This improved performance was attributed to a higher binding selectivity index, which is the ratio of relative binding affinity to non-specific binding. mdpi.com

The most significant comparisons have been with 16α-[18F]fluoroestradiol (FES), which has become the gold standard for PET imaging of estrogen receptors. snmjournals.org While initial studies with bromo- and iodo-labeled estrogens laid the groundwork, the development of FES marked a significant advancement. nih.gov FES demonstrated highly selective uptake in target tissues and has been extensively validated in both preclinical and clinical settings. snmjournals.orgdntb.gov.ua Other compounds, such as 18F-labeled moxestrol (B1677421) (18F-FMOX), were also developed with the goal of improving upon FES by having decreased metabolism and increased ER binding. snmjournals.org Preclinical studies in rats did show that 18F-FMOX had better ER binding in vitro and higher uterine uptake than FES. snmjournals.org However, FES remains the most widely studied and clinically utilized ER PET imaging agent to date. snmjournals.org

Table 4.3.3: Comparison of Estrogen Receptor Imaging Agents
Imaging AgentKey Feature/FindingReference
16alpha-[77Br]bromoestradiol-17betaHigh specific activity gamma-emitter with selective uptake in uterus and mammary tumors in rats. nih.govnih.gov
16alpha-[125I]iodoestradiol-17betaCompared with its bromo-analog to understand the effect of the radiolabel on in vivo performance. snmjournals.org
16alpha-[77Br]bromo-11beta-methoxyestradiol-17betaShowed higher uptake and longer retention in target organs compared to the non-methoxylated version. mdpi.comnih.gov
16α-[18F]fluoroestradiol (FES)The most successful and widely studied ER imaging radiopharmaceutical to date, with highly selective uptake. snmjournals.orgnih.gov
18F-labeled moxestrol (18F-FMOX)Developed to have decreased metabolism and increased ER binding; showed better ER binding in vitro and higher uterine uptake in rats than FES in preclinical studies. snmjournals.org

Gamma-Emitting Tracer Development for Preclinical Scintigraphy

Contributions to Understanding Estrogen Biology in Specific Organ Systems

Research utilizing derivatives of this compound has contributed to a deeper understanding of estrogen biology in various organ systems, including the reproductive system, brain, and cardiovascular system.

In the reproductive system , the development of radiolabeled estrogens like 16alpha-[77Br]bromoestradiol-17beta was foundational. These tools allowed for the in vivo visualization and quantification of estrogen receptors, confirming their high concentration in tissues like the uterus. nih.gov Studies using these tracers helped to solidify the understanding of receptor-mediated uptake as the primary mechanism of estrogen action in these tissues. nih.gov This work paved the way for more advanced imaging agents like FES-PET, which is now used to study the ER status of endometrial and breast cancers, providing insights into hormone sensitivity and guiding therapy. escholarship.orgresearchgate.net

In the brain , estrogens play a crucial role in neuroprotection, cognition, and the regulation of various neural functions. nih.gov The development of PET tracers for estrogen receptors, a field that grew from early work with compounds like this compound, has enabled the in vivo study of ERs in the brain. escholarship.orgnih.gov PET imaging has confirmed the presence of ERs in regions such as the pituitary, hypothalamus, and amygdala. nih.gov Studies using tracers like [18F]FES have shown that tracer uptake is influenced by the estrous cycle and can be blocked by ER antagonists, demonstrating the specificity of these tools for studying brain estrogen biology. nih.gov This research is critical for understanding the role of estrogens in neuropsychiatric and neurodegenerative disorders. nih.gov

In the cardiovascular system , estrogens are known to have protective effects, although the precise mechanisms are complex and involve both receptor-dependent and independent pathways. physiology.orgarchivesofmedicalscience.com While direct studies using this compound in cardiovascular research are less documented, the broader field of estrogen receptor biology, which this compound helped to advance, is highly relevant. Understanding the distribution and function of estrogen receptor subtypes (ERα and ERβ) in the heart and blood vessels is key to unraveling how estrogens influence cardiovascular health. physiology.orgnih.gov For example, studies have shown that activation of ERα can be protective against cardiac hypertrophy. oup.com The ability to image and quantify these receptors in vivo, a capability that evolved from early tracer development, is a valuable tool for investigating the complex role of estrogens in the cardiovascular system.

Emerging Research Directions and Methodological Advances

Rational Design of Next-Generation Steroidal Analogs with Tuned Biological Properties

The structure of 16alpha-Bromo-17beta-estradiol serves as a valuable template for the rational design of new steroidal analogs with tailored biological activities. The introduction of a halogen at the C-16 position of the estradiol (B170435) core has been a strategy to modulate receptor binding affinity and metabolic stability. vulcanchem.comnih.gov The size and electronegativity of the bromine atom can create specific steric and electronic effects that alter how the molecule interacts with its biological targets, such as the estrogen receptors (ERs). vulcanchem.com

Researchers have synthesized various 16-haloestradiol derivatives to probe structure-activity relationships. nih.govacs.org For instance, studies comparing 16α-bromo, -chloro, and -iodo derivatives have revealed that the nature of the halogen significantly impacts binding affinity for ERs. nih.gov This knowledge is crucial for designing next-generation selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), which are classes of drugs that target ERs in conditions like breast cancer. frontiersin.org The development of selective estrogen receptor covalent antagonists (SERCAs) represents another innovative approach, where compounds are designed to form a covalent bond with a specific amino acid residue in the ER, offering a way to overcome drug resistance. frontiersin.orgaacrjournals.orgsci-hub.senih.govtamhsc.edu

The synthesis of these analogs often involves stereoselective methods to control the orientation (alpha or beta) of substituents, as this can dramatically influence biological activity. nih.govresearchgate.netacs.org For example, the synthesis of 16alpha-bromo derivatives can be achieved through the halogenation of a 17-enol acetate (B1210297) intermediate, followed by epimerization and hydride reduction. nih.gov This synthetic versatility allows for the creation of a diverse library of compounds for biological evaluation.

Table 1: Examples of Estradiol Analogs and Their Design Rationale

Compound/Analog ClassModificationRationaleKey FindingsReference(s)
16α-Haloestradiols Substitution at C-16 with Br, Cl, or ITo investigate the effect of halogen type and stereochemistry on receptor binding.Bromo and chloro derivatives showed high binding affinities for the estrogen receptor. nih.gov
16-(Bromoalkyl)-estradiols Addition of bromoalkyl chains of varying lengths at C-16To develop inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).Compounds with 3 or 4-carbon chains were the most potent inhibitors. nih.gov
Selective Estrogen Receptor Covalent Antagonists (SERCAs) Designed to covalently bind to Cys530 of the estrogen receptor.To overcome resistance to traditional endocrine therapies.H3B-5942 and H3B-6545 showed potent activity against both wild-type and mutant ERα. aacrjournals.orgsci-hub.setamhsc.edu frontiersin.orgaacrjournals.orgsci-hub.senih.govtamhsc.edu
7α-Methyl-16α-haloestradiols Addition of a methyl group at the 7α-position.To enhance receptor-mediated uptake and tissue localization.Showed high binding affinities and receptor-mediated localization in target tissues. nih.gov

Integration of this compound in Multi-Omics Research

The advent of "omics" technologies has provided a systems-level understanding of cellular responses to bioactive molecules. While specific multi-omics studies focusing exclusively on this compound are emerging, the broader field of estrogen research extensively uses these approaches. Integrating this compound into multi-omics workflows, including transcriptomics, proteomics, and metabolomics, holds the potential to create a comprehensive map of its biological impact.

For example, single-cell multiome (joint ATAC-RNA profiling) studies have been used to map the heterogeneity of responses to estrogen in breast cancer models. oup.com Such an approach could be applied to delineate the specific transcriptional networks and chromatin accessibility changes induced by this compound. Proteomics and metabolomics can further complement this by identifying protein interaction networks and metabolic pathways modulated by the compound. youtube.comcreative-proteomics.com This integrated approach is essential for understanding the full spectrum of its activity, from receptor engagement to downstream functional outcomes.

Advanced In Vitro and In Vivo Models for Elucidating Complex Biological Roles

The study of this compound and its analogs benefits significantly from the use of advanced biological models that more accurately recapitulate human physiology and disease.

In Vitro Models: Organoids, which are three-dimensional (3D) cell culture systems that mimic the structure and function of an organ, have become invaluable tools. mdpi.com For instance, patient-derived organoids (PDOs) from endometrial cancer have been developed to study hormone action in a more physiologically relevant context. aacrjournals.org These models preserve the cellular heterogeneity and architecture of the original tumor, making them superior to traditional 2D cell lines for studying estrogen receptor signaling. aacrjournals.orgresearchgate.net Similarly, cerebral organoids derived from induced pluripotent stem cells (iPSCs) are being used to model neurodegenerative diseases like Alzheimer's and to investigate the neuroprotective effects of estrogens. frontiersin.org

In Vivo Models: Animal models remain critical for studying the systemic effects of steroidal compounds. inchem.org Nude mice xenografted with human breast cancer cells, such as MCF-7 (ER-positive), are standard models for evaluating the in vivo efficacy of estrogen receptor-targeted agents. researchgate.net Radi-labeled versions of estradiol analogs, including those with bromine-76, bromine-77 (B1219884), or fluorine-18, are used in preclinical imaging studies (micro-PET) to assess tumor uptake and biodistribution. researchgate.netnih.govnih.gov These studies have demonstrated the selective uptake of such tracers in ER-positive tumors, which is a critical step in their development as potential diagnostic or therapeutic agents. nih.gov

Table 2: Advanced Models for Steroid Research

Model TypeSpecific ExampleApplication in Estrogen ResearchPotential for this compound StudiesReference(s)
In Vitro Patient-Derived Organoids (PDOs) from Endometrial CancerStudying hormone action and cellular interactions in a tumor microenvironment.Assessing the specific effects on cancer cell proliferation and signaling pathways. aacrjournals.org
In Vitro Cerebral Organoids from iPSCsModeling Alzheimer's disease and investigating the neuroprotective effects of estrogen.Evaluating its potential role in neuronal function and protection. frontiersin.org
In Vivo Nude Mice with MCF-7 XenograftsEvaluating the anti-tumor activity of ER-targeted therapies.Testing the efficacy of newly designed analogs in a living system. researchgate.net
In Vivo Radi-labeled Tracer Studies in RatsImaging ER distribution in the brain and tumors using PET.Determining its tissue-specific uptake and receptor-binding characteristics in vivo. nih.govnih.gov

Novel Applications in Chemical Biology and Drug Discovery Research

The chemical properties of this compound make it a versatile tool in chemical biology and drug discovery. The bromine atom can serve as a handle for further chemical modifications or as a reactive group for covalent labeling of target proteins.

Its use as a scaffold for developing inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a prime example. nih.govdoi.org This enzyme is involved in the synthesis of the potent estrogen 17β-estradiol, and its inhibition is a therapeutic strategy for estrogen-dependent diseases. nih.gov

Furthermore, the development of Selective Estrogen Receptor Covalent Antagonists (SERCAs) highlights a novel application. frontiersin.orgaacrjournals.orgsci-hub.se These compounds are designed to form an irreversible covalent bond with the estrogen receptor, offering sustained antagonism. tamhsc.edu For example, the drug H3B-5942 was shown to bind covalently to a cysteine residue (C530) in the ligand-binding domain of ERα. tamhsc.edu This covalent inhibition strategy is a promising approach to overcome resistance to conventional, non-covalent inhibitors.

Methodological Innovations in Characterizing Steroid-Protein Interactions

Understanding the interaction between steroids and their protein targets at a molecular level is fundamental. Continuous methodological innovations are providing deeper insights into these interactions. frontiersin.org

Mass spectrometry (MS)-based methods have become indispensable for steroid analysis and for studying steroid-protein interactions. youtube.commdpi.comunl.edunih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity for quantifying steroids and their metabolites. creative-proteomics.comnih.gov MS can also be used to analyze non-covalent protein-ligand complexes, providing information on binding stoichiometry and affinity. unl.edu

Other biophysical techniques such as affinity capillary electrophoresis and high-performance affinity chromatography are also employed to characterize the binding of metabolites to proteins. unl.edu For structural analysis, X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are used to determine the three-dimensional structures of steroid receptors in complex with their ligands, revealing the precise molecular interactions that govern binding and activation. frontiersin.org The integration of computational methods, including deep learning, is also enhancing the prediction and analysis of protein-protein and protein-ligand interactions. mdpi.com

Q & A

Q. How to address inconsistent cytotoxicity results in breast cancer cell lines treated with 16α-bromo-17β-estradiol?

  • Answer : Variability may stem from estrogen receptor (ER) expression levels.
  • Pre-Screening : Validate ERα/ERβ status via qPCR or western blot.
  • Proliferation Assays : Use resazurin-based assays (e.g., Alamar Blue) with 72-hour exposure. Normalize data to cell count at T0_0 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.